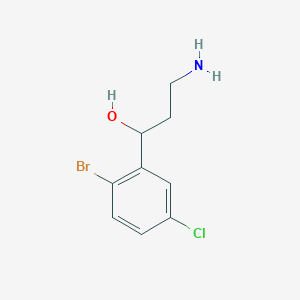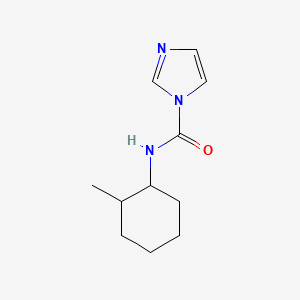![molecular formula C11H19FO2 B13176238 2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid](/img/structure/B13176238.png)
2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid is a fluorinated organic compound with the molecular formula C11H19FO2 and a molecular weight of 202.27 g/mol . This compound is characterized by the presence of a fluoro group and a cyclohexyl ring substituted with an isopropyl group. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexyl ring, which is then substituted with an isopropyl group.
Acetic Acid Derivative Formation: The final step involves the formation of the acetic acid derivative, which can be achieved through various carboxylation reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-2-[4-(methyl)cyclohexyl]acetic acid: Similar structure but with a methyl group instead of an isopropyl group.
2-Fluoro-2-[4-(ethyl)cyclohexyl]acetic acid: Similar structure but with an ethyl group instead of an isopropyl group.
2-Fluoro-2-[4-(tert-butyl)cyclohexyl]acetic acid: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group and the fluoro group can enhance its stability and binding affinity in various applications.
Propiedades
Fórmula molecular |
C11H19FO2 |
|---|---|
Peso molecular |
202.27 g/mol |
Nombre IUPAC |
2-fluoro-2-(4-propan-2-ylcyclohexyl)acetic acid |
InChI |
InChI=1S/C11H19FO2/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h7-10H,3-6H2,1-2H3,(H,13,14) |
Clave InChI |
XRFFYTGXEUYZER-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(CC1)C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


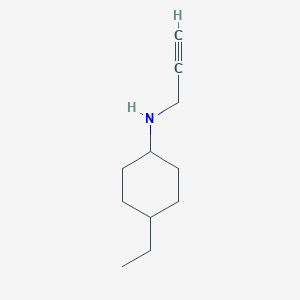
![2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane](/img/structure/B13176168.png)
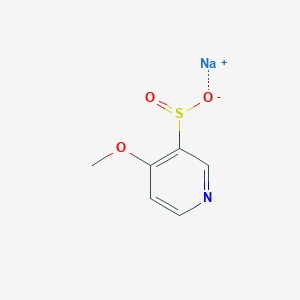
![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-thiophen-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B13176176.png)

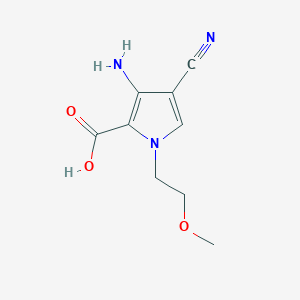
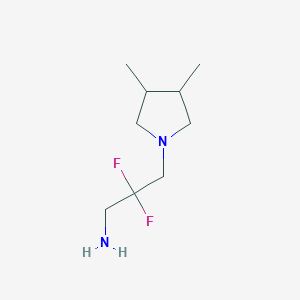
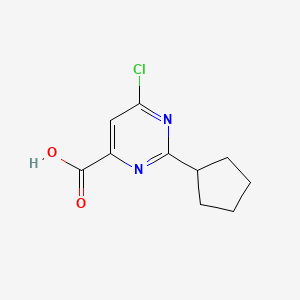
![2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine](/img/structure/B13176198.png)
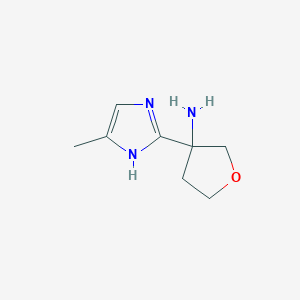
![[8-(Aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine;[8-(aminomethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanamine;[9-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine](/img/structure/B13176207.png)

